molecular formula C21H19FN2O4S B2615556 6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE CAS No. 1111014-67-5

6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE

Katalognummer: B2615556
CAS-Nummer: 1111014-67-5
Molekulargewicht: 414.45
InChI-Schlüssel: BGSHKCKQGKOSRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline is a structurally complex quinoline derivative characterized by three distinct substituents:

  • 6-Fluoro group: Enhances metabolic stability and electron-withdrawing properties .
  • 4-(4-Methylbenzenesulfonyl) group: A sulfonyl moiety with a para-methyl substitution, increasing lipophilicity and steric bulk compared to unsubstituted benzenesulfonyl groups.
  • 3-(Morpholine-4-carbonyl) group: Combines a carbonyl linker with a morpholine ring, improving solubility and hydrogen-bonding capacity.

This compound’s molecular formula is C₂₂H₂₁FN₂O₄S (MW: 452.48 g/mol), positioning it as a mid-sized molecule in the quinoline family.

Eigenschaften

IUPAC Name

[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-14-2-5-16(6-3-14)29(26,27)20-17-12-15(22)4-7-19(17)23-13-18(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSHKCKQGKOSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the fluorine atom: This can be done via electrophilic fluorination using reagents like Selectfluor.

    Morpholine carbonylation: The morpholine-4-carbonyl group can be introduced through acylation reactions using morpholine and acyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the methyl group on the benzene ring.

    Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Research indicates that 6-fluoro-4-(4-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially useful against various bacterial strains. Its structural components may interact with bacterial enzymes or cell membranes, inhibiting growth or replication.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : Investigations into the compound's interaction with specific enzymes have revealed its potential as an inhibitor of metabolic pathways involved in disease processes. This inhibition could lead to therapeutic effects in conditions such as diabetes or cancer.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various quinoline derivatives, including 6-fluoro-4-(4-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibacterial agent.

Case Study 2: Anticancer Potential

In vitro studies conducted on human cancer cell lines demonstrated that the compound effectively reduced cell viability. The mechanism was linked to the induction of apoptosis, which was confirmed through flow cytometry assays and caspase activation studies. These findings highlight its potential use in cancer therapy.

Case Study 3: Enzyme Interaction Studies

Research focused on the binding affinity of the compound to key metabolic enzymes revealed promising results. The compound was found to inhibit enzyme activity significantly, which could alter metabolic pathways relevant to disease states. Further investigations are necessary to elucidate the precise mechanisms involved.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if it acts as an antibacterial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV. If it has anticancer properties, it could interfere with cell division or induce apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with structurally related quinoline derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline 6-F, 4-(4-MeC₆H₄SO₂), 3-(Mor-CO) C₂₂H₂₁FN₂O₄S 452.48 Fluoro, Sulfonyl, Morpholine-CO
4-(6-Bromoquinolin-4-yl)morpholine 6-Br, 4-Morpholine C₁₃H₁₃BrN₂O 293.16 Bromo, Morpholine
3-(Benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline 3-BSO₂, 6-F, 4-Ph-piperazinyl C₂₅H₂₂FN₃O₂S 447.53 Fluoro, Sulfonyl, Piperazinyl
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate 4-Cl-BnNH, 6-CF₃, 3-COOEt C₂₀H₁₆ClF₃N₂O₂ 408.80 Chlorobenzyl, Trifluoromethyl, Ester
Key Observations:

Halogen Effects: The 6-fluoro group in the target compound contrasts with 6-bromo in . Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to bromine, which may enhance bioavailability .

Sulfonyl groups generally enhance binding affinity in kinase inhibitors by interacting with hydrophobic pockets .

Morpholine vs. Piperazinyl/Pyrrolidinyl Groups :

  • The morpholine-4-carbonyl group in the target compound offers both hydrogen-bonding (via carbonyl) and solubility-enhancing properties (via morpholine’s oxygen), unlike the piperazinyl group in , which may confer basicity and cationic character.

Physicochemical Properties

Property Target Compound 4-(6-Bromoquinolin-4-yl)morpholine 3-(Benzenesulfonyl)-6-fluoro-4-phenylpiperazinyl
Molecular Weight 452.48 g/mol 293.16 g/mol 447.53 g/mol
Density Predicted: ~1.4–1.5 g/cm³ 1.493 g/cm³ Not reported
pKa Predicted: ~6–7 (sulfonyl) 6.94 ± 0.45 Not reported
Boiling Point Not reported 441.0 ± 45.0 °C Not reported
Key Observations:
  • The target compound’s higher molecular weight compared to is due to its additional sulfonyl and morpholine-carbonyl groups, which may reduce diffusion rates but improve target specificity.
  • The pKa of the sulfonyl group (~6–7) suggests moderate acidity, similar to , which could influence ionization under physiological conditions.

Research Implications

  • Kinase Inhibition: Sulfonyl-containing quinolines (e.g., ) often target ATP-binding pockets in kinases. The target’s sulfonyl and morpholine-carbonyl groups may optimize such interactions.
  • Antimicrobial Activity: Quinolines with halogen and sulfonyl groups (e.g., ) are known for antibacterial properties. The 6-fluoro group in the target compound aligns with this trend .

Biologische Aktivität

6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline is a synthetic compound that belongs to the quinoline family, characterized by the presence of a fluorine atom, a sulfonyl group, and a morpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Chemical Name : 6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline
  • CAS Number : 1111014-51-7
  • Molecular Formula : C22H21FN2O3S
  • Molecular Weight : 396.48 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent and an enzyme inhibitor. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of quinoline derivatives, including 6-fluoro-4-(4-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline. The compound has shown promising results against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that derivatives of quinoline, including this compound, displayed cytotoxicity against several cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (stomach cancer). The most potent analogs showed IC50 values in the low micromolar range, indicating strong activity against these cell lines .
    • Structure-activity relationship (SAR) analysis revealed that modifications in the substituents significantly influenced potency. The presence of a morpholine group was found to enhance the interaction with target kinases involved in tumor growth .
  • Mechanism of Action :
    • The compound is believed to inhibit specific kinases associated with cancer progression, particularly c-Met kinase, which plays a crucial role in tumorigenesis. Inhibition studies indicated that the compound could effectively reduce kinase activity, with IC50 values reported as low as 1.1 nM for some derivatives .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has also been explored, with some studies highlighting their efficacy against bacterial and fungal strains.

Research Findings

  • Antibacterial Activity :
    • Quinoline derivatives have shown activity against Gram-positive and Gram-negative bacteria. In particular, compounds similar to 6-fluoro-4-(4-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
    • A comparative study revealed that certain structural modifications led to enhanced antibacterial properties, suggesting a pathway for optimizing these compounds for therapeutic use .
  • Antifungal Activity :
    • The compound's effectiveness against fungal pathogens was also assessed, showing moderate activity against Candida albicans. The SAR studies indicated that the presence of specific functional groups could improve antifungal efficacy .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
Anticancer (c-Met Inhibition)A549 (Lung Cancer)0.07
Anticancer (c-Met Inhibition)HT-29 (Colon Cancer)0.22
AntibacterialStaphylococcus aureusModerate
AntifungalCandida albicansModerate

Q & A

What are the key considerations for synthesizing the quinoline core in this compound, and how do reaction conditions influence product purity?

Answer:
The quinoline core is typically synthesized via methods like the Skraup or Pfitzinger reaction, involving condensation of aniline derivatives with carbonyl-containing reagents under acidic conditions . For fluorinated quinolines, electrophilic fluorination (e.g., using Selectfluor) is critical, requiring anhydrous conditions to avoid side reactions. The sulfonyl and morpholine groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl sulfonation). Product purity depends on:

  • Oxidation control : Use of mild oxidizing agents (e.g., mCPBA) to avoid over-oxidation of sulfur groups .
  • Temperature : Lower temperatures (0–25°C) minimize decomposition of reactive intermediates like morpholine-4-carbonyl chloride.
  • Purification : Sequential column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (ethanol/water) yield >95% purity .

How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:
Discrepancies often arise from differences in metabolic stability, protein binding, or CNS penetration. To address this:

  • Metabolic profiling : Use LC-MS to identify metabolites in liver microsomes; compare rat vs. human CYP450 isoforms .
  • Plasma protein binding assays : Measure free compound concentration via equilibrium dialysis; adjust dosing in vivo if binding exceeds 90% .
  • CNS penetration : Assess brain-to-plasma ratio (Kp) in rodent models. For example, fluorinated quinolines with logP ~2.5–3.5 show optimal blood-brain barrier penetration (e.g., Kp = 5.3 in rats) .
  • Species-specific activity : Validate target engagement (e.g., receptor occupancy) using PET imaging or ex vivo autoradiography .

What advanced strategies optimize the compound’s selectivity for kinase targets versus off-target effects?

Answer:

  • Structural analogs : Replace the 4-methylbenzenesulfonyl group with bulkier substituents (e.g., 4-tert-butylphenyl) to sterically hinder off-target binding .
  • Fluorine scanning : Introduce fluorine at positions 2 or 8 of the quinoline to modulate electron density and hydrogen bonding .
  • Computational docking : Use molecular dynamics simulations to predict binding poses against kinases (e.g., EGFR, PI3K) and prioritize synthetic targets .
  • Kinase profiling : Screen against panels (e.g., DiscoverX) to identify off-target hits; IC50 shifts >10-fold indicate improved selectivity .

How do researchers validate the role of the morpholine-4-carbonyl group in enhancing bioavailability?

Answer:
The morpholine group improves solubility and metabolic stability through:

  • Solubility testing : Compare logD (octanol/water) of analogs with/without morpholine; morpholine reduces logD by ~0.5 units, enhancing aqueous solubility .
  • CYP inhibition assays : Morpholine derivatives show lower CYP3A4 inhibition (IC50 > 10 µM) than piperidine analogs, reducing drug-drug interaction risks .
  • Pharmacokinetics : In rats, morpholine-containing quinolines exhibit higher oral bioavailability (F = 45–60%) due to slower hepatic clearance .

What methodologies address discrepancies in crystallographic vs. solution-phase structural data?

Answer:

  • X-ray vs. NMR : X-ray confirms planar quinoline geometry, while NOESY NMR detects flexible morpholine conformers in solution .
  • DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify torsional strain or solvation effects .
  • Dynamic light scattering (DLS) : Assess aggregation in solution, which may obscure NMR signals; use 1% DMSO to maintain monodispersity .

How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphates to induce asymmetry during Minisci-type C–H functionalization of the quinoline core .
  • Photoredox catalysis : Pair Ir(ppy)₃ with chiral Lewis acids (e.g., lithium phosphate) for radical-mediated addition to indole derivatives (ee > 90%) .
  • Resolution techniques : Simulated moving bed (SMB) chromatography with Chiralpak AD-H columns separates enantiomers at preparative scale .

What analytical techniques are critical for characterizing degradation products under accelerated stability testing?

Answer:

  • HPLC-DAD-ESI-MS : Identifies hydrolyzed sulfonyl groups (m/z –SO₂ → –OH) and oxidized morpholine (m/z +16 for N-oxide) .
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; quantify degradation via peak area normalization (>2% degradation indicates instability) .
  • Solid-state NMR : Detects amorphous vs. crystalline degradation products, which affect dissolution rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.